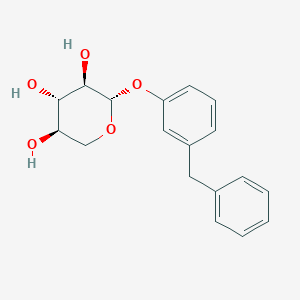
beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-xylopyranoside, 3-(phenylmethyl)phenyl, commonly known as Xylomethazoline, is a chemical compound that belongs to the class of imidazoline derivatives. It is a bioactive molecule that has been extensively studied for its potential use in pharmaceutical and biomedical applications. Xylomethazoline is synthesized by the reaction of 3-(phenylmethyl)phenol with xylose in the presence of an acid catalyst.
作用機序
The mechanism of action of Xylomethazoline is not fully understood. It is believed to act through the activation of alpha-2 adrenergic receptors, which leads to the constriction of blood vessels and the reduction of inflammation. Xylomethazoline has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
生化学的および生理学的効果
Xylomethazoline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, lower blood pressure, and inhibit the growth of bacteria and fungi. Xylomethazoline has also been shown to have analgesic properties, which may make it useful in the treatment of pain.
実験室実験の利点と制限
Xylomethazoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in pharmaceutical and biomedical applications. However, there are also limitations to its use. Xylomethazoline is not very water-soluble, which may limit its use in aqueous solutions. It may also have side effects, which need to be carefully evaluated before its use in humans.
将来の方向性
There are several future directions for the study of Xylomethazoline. One area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of its potential use in the treatment of various diseases, such as asthma, hypertension, and Alzheimer's disease. Additionally, the mechanism of action of Xylomethazoline needs to be further elucidated to fully understand its potential uses and limitations.
合成法
The synthesis of Xylomethazoline involves the reaction of 3-(phenylmethyl)phenol with xylose in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions, such as temperature, time, and catalyst concentration, can be optimized to obtain a high yield of Xylomethazoline. The purity of the product can be improved by recrystallization or column chromatography.
科学的研究の応用
Xylomethazoline has been extensively studied for its potential use in pharmaceutical and biomedical applications. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. Xylomethazoline has also been investigated for its potential use in the treatment of various diseases, such as asthma, hypertension, and Alzheimer's disease.
特性
CAS番号 |
147029-82-1 |
|---|---|
製品名 |
beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl |
分子式 |
C18H20O5 |
分子量 |
316.3 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-(3-benzylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H20O5/c19-15-11-22-18(17(21)16(15)20)23-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10,15-21H,9,11H2/t15-,16+,17-,18+/m1/s1 |
InChIキー |
ZLPXDYNOUYATCC-XDNAFOTISA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=CC=CC(=C2)CC3=CC=CC=C3)O)O)O |
その他のCAS番号 |
147029-82-1 |
同義語 |
beta-D-Xylopyranoside, 3-(phenylmethyl)phenyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



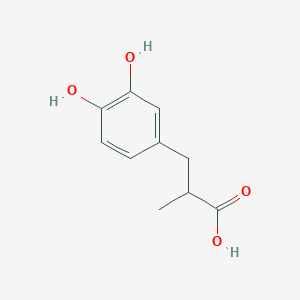
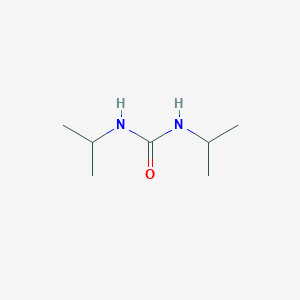
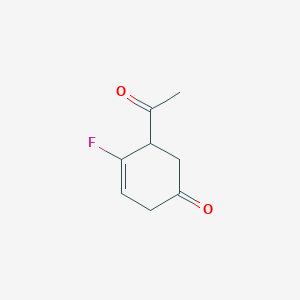
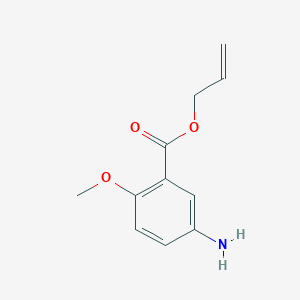

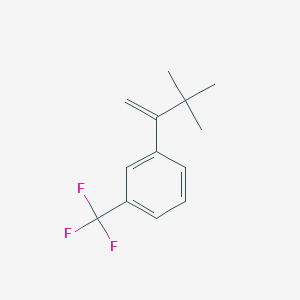
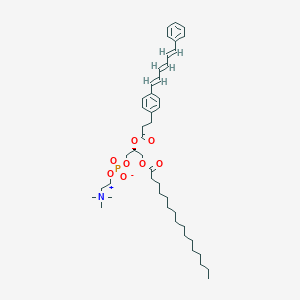
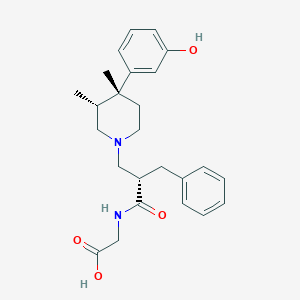
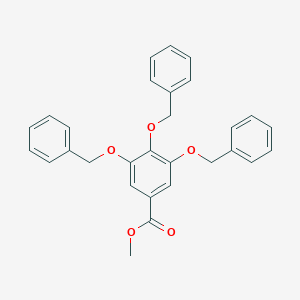
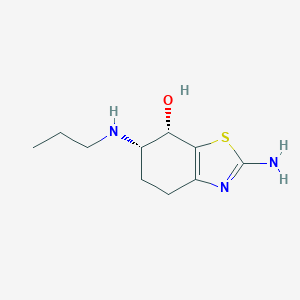
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)
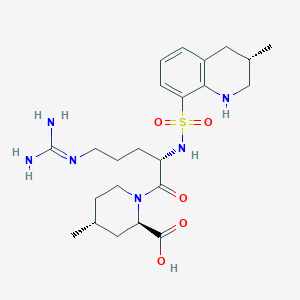
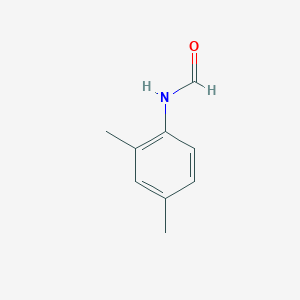
![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)